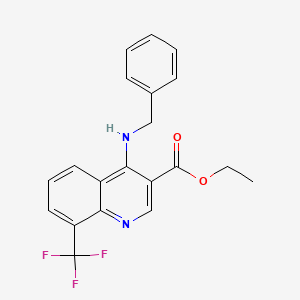

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC13267671

Molecular Formula: C20H17F3N2O2

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17F3N2O2 |

|---|---|

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C20H17F3N2O2/c1-2-27-19(26)15-12-25-18-14(9-6-10-16(18)20(21,22)23)17(15)24-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,24,25) |

| Standard InChI Key | VUKDDMKJRGHABK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F |

Introduction

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound features a trifluoromethyl group and a benzylamino moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.

Key Characteristics:

-

Molecular Formula: C20H17F3N2O2

-

Chemical Structure: Includes a quinoline core with a trifluoromethyl group at the 8-position and a benzylamino group at the 4-position.

Synthesis Steps:

-

Starting Materials: Quinoline derivatives are commonly used as starting materials.

-

Reaction Conditions: Microwave irradiation can be employed to enhance reaction efficiency.

-

Purification Methods: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm product identity and purity.

Biological Activities and Potential Applications

Quinoline compounds, including Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate, are investigated for their pharmacological properties. They have shown potential as scaffolds for developing inhibitors targeting specific biological pathways.

Potential Applications:

-

Antimalarial Agents: Quinoline derivatives have been historically used in antimalarial drugs.

-

Anticancer Agents: Research focuses on their ability to inhibit cancer cell growth.

-

Other Therapeutic Targets: Potential applications in neurology and infectious diseases.

Biological Activity:

-

Pharmacological Evaluations: Half-maximal inhibitory concentration (IC50) values are determined to assess potency against target enzymes or receptors.

Comparison with Similar Compounds:

Future Directions:

-

In-depth Pharmacological Studies: Investigate its efficacy and safety in various therapeutic contexts.

-

Structural Modifications: Explore modifications to enhance potency and selectivity.

This compound represents a valuable area of study within the broader field of quinoline chemistry, offering opportunities for innovation in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume